4-(2-Aminoethyl)pyridin-3-amine

Anticancer research Cytotoxicity Positional isomer SAR

Researchers requiring a heterocyclic scaffold for kinase inhibitor programs often face inconsistent purity and undefined coordination profiles. 4-(2-Aminoethyl)pyridin-3-amine resolves these issues with its precisely defined 4,3-substitution pattern. - Oncology Research: Demonstrates 1.32 μM IC₅₀ against HeLa cells, a 17-fold potency advantage over levamisole. - Coordination Chemistry: The tridentate N3-donor set enables octahedral complex formation with Ni(II), Co(II), or Cu(II); source the free base to avoid chloride interference. - SAR Campaigns: The 2-aminoethyl vector supports parallel amide, sulfonamide, or urea library synthesis. Bulk quantities (≥500 mg) of >95% hydrochloride salt recommended for assay reproducibility.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12978629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)pyridin-3-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CCN)N
InChIInChI=1S/C7H11N3/c8-3-1-6-2-4-10-5-7(6)9/h2,4-5H,1,3,8-9H2
InChIKeyWJSJWKRVAFNQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)pyridin-3-amine Sourcing & Specifications


4-(2-Aminoethyl)pyridin-3-amine (CAS 910388-02-2 for hydrochloride salt; free base also reported) is a diaminopyridine derivative with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . This heterocyclic building block features a pyridine ring substituted with an aminoethyl group at the 4-position and a primary amine at the 3-position, classifying it as a bifunctional scaffold for coordination chemistry and medicinal chemistry applications .

Bifunctional scaffold
Coordination chemistry metal-organic frameworks
Medicinal chemistry kinase/receptor ligands

Why 4-(2-Aminoethyl)pyridin-3-amine Substitution Fails


The substitution pattern of the aminoethyl and amine groups on the pyridine ring dictates both metal coordination geometry and biological target engagement. Positional isomers such as 6-(2-aminoethyl)pyridin-3-amine or 2-(1-aminoethyl)pyridin-3-amine, despite identical molecular formulas, exhibit distinct binding modes at nicotinic acetylcholine receptors (nAChRs) and divergent coordination polymer architectures [1]. The 3-amino group provides an additional metal-binding site absent in 4-(2-aminoethyl)pyridine, fundamentally altering complex formation capabilities [2].

4-(2-Aminoethyl)pyridin-3-amine
Positional isomers (6-, 2-) shift nAChR binding and coordination geometry
4-(2-Aminoethyl)pyridin-3-amine
Des-amino analog lacks tridentate metal-binding site, altering polymer topology

4-(2-Aminoethyl)pyridin-3-amine vs Analogs: Performance Data


Cancer Cell Cytotoxicity: Isomer Comparison

In HeLa cervical cancer cells, 4-(2-aminoethyl)pyridin-3-amine hydrochloride exhibits an IC₅₀ of 1.32 μM, representing a 17-fold higher potency compared to the standard control levamisole (IC₅₀ = 22.65 μM) . Notably, the 6-positional isomer 6-(2-aminoethyl)pyridin-3-amine displays significantly lower activity, with IC₅₀ values of 15 μM against MDA-MB-231 breast cancer cells and 20 μM against A549 lung cancer cells, indicating that the 4,3-substitution pattern confers enhanced antiproliferative activity relative to the 6,3-isomer .

Cytotoxicity IC₅₀
Reported
1.32 μM (HeLa) vs levamisole 22.65 μM
Supports cell-model endpoint review
17-fold difference in tested set; cross-study comparable
Anticancer research Cytotoxicity Positional isomer SAR

Kinase Inhibition in NSCLC

Multisubstituted pyridin-3-amine derivatives, structurally related to 4-(2-aminoethyl)pyridin-3-amine, have been systematically evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). In this series, compound 3m demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3, with IC₅₀ values in the nanomolar range across multiple oncogenic forms [1]. While direct IC₅₀ data for the parent 4-(2-aminoethyl)pyridin-3-amine against specific kinases are not yet reported in primary literature, the scaffold's incorporation into active kinase inhibitors establishes it as a privileged starting point for medicinal chemistry optimization, in contrast to simpler aminopyridines lacking the 2-aminoethyl side chain.

Kinase Inhibition
Class-level
Scaffold incorporated in FGFR1/2/3 inhibitor
Class-level kinase pathway context
Direct IC₅₀ for parent not reported
Kinase inhibition NSCLC Multitargeted therapy FGFR

Tridentate vs Bidentate Coordination

The presence of the 3-amino group in 4-(2-aminoethyl)pyridin-3-amine enables bidentate or tridentate metal coordination modes not accessible to 4-(2-aminoethyl)pyridine, which contains only the pyridyl nitrogen and the terminal amine of the ethyl side chain. Crystallographic studies of 4-(2-aminoethyl)pyridine complexes with transition metals (Ni, Pd, Cu, Zn) reveal one-dimensional coordination polymer architectures where the ligand bridges metal centers via the pyridyl nitrogen and the terminal amine [1]. The additional 3-amino group in 4-(2-aminoethyl)pyridin-3-amine introduces a third nitrogen donor, enabling more complex network topologies and higher denticity .

Coordination Denticity
Class-level
Tridentate (pyridyl N, 3-NH₂, terminal NH₂) vs bidentate
Supports MOF topology design
Based on structural analog data; single-crystal XRD
Coordination polymers Crystal engineering Metal-organic frameworks

Antimicrobial Activity: Isomer Comparison

The 2-positional isomer 2-(1-aminoethyl)pyridin-3-amine has been characterized in antimicrobial assays, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 μg/mL against several Gram-positive and Gram-negative bacterial strains . While head-to-head comparative MIC data for 4-(2-aminoethyl)pyridin-3-amine are not yet available, research indicates that compounds structurally similar to 4-(2-aminoethyl)pyridin-3-amine exhibit significant activity against various cancer cell lines, suggesting a divergent therapeutic profile biased toward anticancer rather than antimicrobial applications .

Antimicrobial MIC
Cross-study comparable
Not directly measured; 2-isomer MIC 16–64 μg/mL
Supports antimicrobial screening context
4-isomer shows anticancer bias
Antimicrobial screening MIC Gram-positive Gram-negative

LogP and PSA Comparison

Calculated physicochemical parameters distinguish 4-(2-aminoethyl)pyridin-3-amine from the des-amino analog 4-(2-aminoethyl)pyridine. The target compound exhibits a higher topological polar surface area (TPSA) of approximately 64.9 Ų and a calculated LogP of approximately 1.45, compared to 4-(2-aminoethyl)pyridine with TPSA ≈ 38.9 Ų and LogP ≈ 1.20 [1]. The increased polarity and hydrogen-bonding capacity of the 3-amino-substituted derivative enhance aqueous solubility and modify membrane permeability characteristics, which are critical determinants in lead optimization for CNS or peripheral targets [2].

Physicochemical Props
Class-level
TPSA 64.9 Ų; LogP 1.45 vs analog 38.9 Ų; 1.20
Supports solubility and permeability screening
Calculated values; experimental validation pending
LogP Polar surface area Drug-likeness Physicochemical profiling

4-(2-Aminoethyl)pyridin-3-amine Application Scenarios


Anticancer Lead Discovery

Given the 1.32 μM IC₅₀ against HeLa cells—a 17-fold potency advantage over levamisole—4-(2-aminoethyl)pyridin-3-amine is optimally deployed as a starting scaffold for oncology-focused medicinal chemistry programs. The compound's activity profile, combined with the class-level evidence of kinase inhibition from structurally related pyridin-3-amines [1], positions it for hit expansion campaigns targeting FGFR-driven cancers or other kinase-dependent malignancies. Procurement for cell-based antiproliferative assays should prioritize high-purity (>95%) hydrochloride salt forms to ensure reproducibility .

Coordination Polymer and MOF Synthesis

The unique tridentate coordination capability conferred by the pyridyl nitrogen, 3-amino group, and terminal ethylamine enables the construction of coordination polymers and metal-organic frameworks (MOFs) with higher dimensionality than achievable with bidentate 4-(2-aminoethyl)pyridine [1]. This compound is particularly suited for crystal engineering studies requiring metal centers with octahedral coordination geometry, such as Ni(II), Co(II), or Cu(II) complexes. Researchers should specify the free base form for coordination chemistry applications to avoid chloride interference in metal binding .

Multitargeted Kinase Inhibitors for NSCLC

Building on the validated multitargeted kinase inhibition of pyridin-3-amine derivatives against FGFR1/2/3 [1], 4-(2-aminoethyl)pyridin-3-amine serves as a privileged core for designing novel NSCLC therapeutics. The 2-aminoethyl side chain provides a vector for further functionalization to modulate selectivity across the kinome. Procurement in bulk quantities (≥500 mg) is recommended for structure-activity relationship (SAR) campaigns involving parallel synthesis of amide, sulfonamide, or urea derivatives .

α4β2 Nicotinic Receptor Ligand Design

Class-level evidence demonstrates that 3-(2-aminoethyl)pyridine analogs orient at α4β2 nicotinic cholinergic receptors in a distinct binding mode compared to nicotine [1]. While the 4,3-substitution pattern of the target compound remains underexplored in this receptor context, the scaffold's structural similarity to active α4β2 ligands makes it a rational candidate for PET tracer development or cognitive disorder therapeutics. Researchers should source analytical-grade material for radiolabeling precursor studies or electrophysiology assays.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model response context
Cytotoxicity endpoint review
Coordination polymer research
Tridentate coordination potential
Crystal structure analysis
Kinase pathway studies
Kinase selectivity scaffold
FGFR pathway inhibition assay
Receptor binding studies
nAChR ligand scaffold
Receptor binding assay
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